N-(1-cyanocycloheptyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide
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Overview
Description
N-(1-cyanocycloheptyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide: is a complex organic compound characterized by its unique structure, which includes a cyanocycloheptyl group and a sulfanylacetamide moiety attached to a methylpyridinyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocycloheptyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Cyanocycloheptyl Intermediate: This step involves the reaction of cycloheptanone with a cyanating agent such as sodium cyanide under basic conditions to form the cyanocycloheptyl intermediate.
Synthesis of the Sulfanylacetamide Moiety: The sulfanylacetamide group is synthesized by reacting 5-methylpyridine-2-thiol with chloroacetic acid in the presence of a base like sodium hydroxide.
Coupling Reaction: The final step involves coupling the cyanocycloheptyl intermediate with the sulfanylacetamide moiety using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridinyl ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridinyl derivatives.
Scientific Research Applications
Chemistry
N-(1-cyanocycloheptyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology
In biological research, this compound can be used to study the interactions of sulfanylacetamide derivatives with biological targets, potentially leading to the discovery of new bioactive molecules.
Medicine
The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with potential therapeutic effects.
Industry
In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1-cyanocycloheptyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially modulating their activity. Additionally, the nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyanocyclohexyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide
- N-(1-cyanocyclooctyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide
- N-(1-cyanocyclopentyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide
Uniqueness
N-(1-cyanocycloheptyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties compared to its analogs with different ring sizes. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(5-methylpyridin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-13-6-7-15(18-10-13)21-11-14(20)19-16(12-17)8-4-2-3-5-9-16/h6-7,10H,2-5,8-9,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMHYDXECQOABO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)SCC(=O)NC2(CCCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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